Cas no 82695-69-0 (Gastrin heptadecapeptide, nle(15)-)

Gastrin heptadecapeptide, nle(15)- structure
82695-69-0 structure
Product name:Gastrin heptadecapeptide, nle(15)-
CAS No:82695-69-0
MF:C98H126N20O31
MW:2080.16446447372
CID:725071

Gastrin heptadecapeptide, nle(15)- Chemical and Physical Properties

Names and Identifiers

    • L-Phenylalaninamide,5-oxo-L-prolylglycyl-L-prolyl-L-tryptophyl-L-leucyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-alanyl-L-tyrosylglycyl-L-tryptophyl-L-norleucyl-L-a-aspartyl-
    • gastrin heptadecapeptide, Nle(15)-
    • Little gastrin I, nle(15)
    • Little gastrin I, ahx(15)-
    • 15-Nle-gastrin heptadecapeptide
    • Gastrin heptadecapeptide, ahx(15)-
    • Gastrin heptadecapeptide, norleucine(15)-
    • Gastrin heptadecapeptide, nle(15)-
    • Inchi: 1S/C98H126N20O31/c1-5-6-19-61(89(140)116-73(45-83(133)134)97(148)113-68(84(99)135)41-52-15-8-7-9-16-52)107-95(146)71(43-54-46-100-59-20-12-10-17-57(54)59)106-76(121)48-102-87(138)70(42-53-23-25-56(119)26-24-53)114-85(136)51(4)104-88(139)63(28-34-78(123)124)108-90(141)64(29-35-79(125)126)109-91(142)65(30-36-80(127)128)110-92(143)66(31-37-81(129)130)111-93(144)67(32-38-82(131)132)112-94(145)69(40-50(2)3)115-96(147)72(44-55-47-101-60-21-13-11-18-58(55)60)117-98(149)74-22-14-39-118(74)77(122)49-103-86(137)62-27-33-75(120)105-62/h7-13,15-18,20-21,23-26,46-47,50-51,61-74,100-101,119H,5-6,14,19,22,27-45,48-49H2,1-4H3,(H2,99,135)(H,102,138)(H,103,137)(H,104,139)(H,105,120)(H,106,121)(H,107,146)(H,108,141)(H,109,142)(H,110,143)(H,111,144)(H,112,145)(H,113,148)(H,114,136)(H,115,147)(H,116,140)(H,117,149)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H,133,134)/t51-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1
    • InChI Key: BCHBOSSOVMKPGP-FPBFVHJESA-N
    • SMILES: O=C([C@@H]1CCCN1C(CNC([C@@H]1CCC(N1)=O)=O)=O)N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H](C)C(N[C@H](C(NCC(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N)=O)CC1C=CC=CC=1)=O)CC(=O)O)=O)CCCC)=O)CC1=CNC2C=CC=CC1=2)=O)=O)CC1C=CC(=CC=1)O)=O)=O)CCC(=O)O)=O)CCC(=O)O)=O)CCC(=O)O)=O)CCC(=O)O)=O)CCC(=O)O)=O)CC(C)C)=O)CC1=CNC2C=CC=CC1=2

Computed Properties

  • Hydrogen Bond Donor Count: 26
  • Hydrogen Bond Acceptor Count: 31
  • Heavy Atom Count: 149
  • Rotatable Bond Count: 62
  • Complexity: 4720
  • Topological Polar Surface Area: 805

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